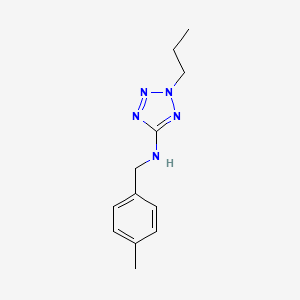![molecular formula C21H14N4OS B4678194 N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Descripción general
Descripción
N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as NTP, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrazolopyrimidines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes and proteins that are involved in disease progression. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cancer progression. This compound has also been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in Alzheimer's disease progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. This compound has also been found to inhibit the growth of cancer cells by inhibiting the activity of PKC. It has been shown to reduce the accumulation of amyloid beta (Aβ) plaques in the brain, which are associated with Alzheimer's disease. This compound has also been found to improve glucose metabolism in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its high purity and yield. The synthesis method has been optimized for high yield and purity, making it suitable for various research applications. This compound is also a potent inhibitor of various enzymes and proteins, making it a useful tool for studying disease progression. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of research is the development of this compound-based drugs for the treatment of various diseases. Further studies are needed to determine the optimal dosage and potential side effects of this compound-based drugs. Another area of research is the elucidation of the molecular mechanisms of this compound's action. Further studies are needed to determine the specific enzymes and proteins that are targeted by this compound. Additionally, research is needed to determine the potential toxicity of this compound and its derivatives, as well as their potential interactions with other drugs.
Aplicaciones Científicas De Investigación
N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential therapeutic applications in various diseases. Research has shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and diabetes. This compound has been found to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-21(23-16-8-3-6-14-5-1-2-7-15(14)16)17-13-20-22-11-10-18(25(20)24-17)19-9-4-12-27-19/h1-13H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBUJTBOGZTTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678125.png)
![2-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4678143.png)
![3-(1,3-benzodioxol-5-yl)-4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4678154.png)
![2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4678156.png)

![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)

![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4678178.png)

![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)

![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)